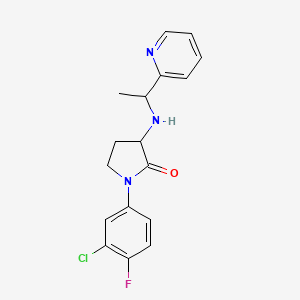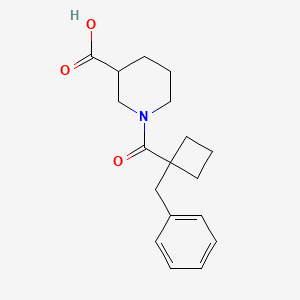
1-(3-Chloro-4-fluorophenyl)-3-(1-pyridin-2-ylethylamino)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-4-fluorophenyl)-3-(1-pyridin-2-ylethylamino)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidines. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Wirkmechanismus
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-(1-pyridin-2-ylethylamino)pyrrolidin-2-one involves the inhibition of various enzymes, as mentioned earlier. The compound binds to the active site of the enzymes and prevents their activation, thereby inhibiting their function. This leads to the disruption of various cellular processes, ultimately resulting in the inhibition of cell division, proliferation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in various in vitro and in vivo models. The compound has been shown to exhibit potent antiproliferative and proapoptotic effects in various cancer cell lines. It has also been shown to exhibit neuroprotective effects in various models of neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(3-Chloro-4-fluorophenyl)-3-(1-pyridin-2-ylethylamino)pyrrolidin-2-one in lab experiments include its potent inhibitory activity against various enzymes, its ability to exhibit antiproliferative and proapoptotic effects in various cancer cell lines, and its ability to exhibit neuroprotective effects in various models of neurodegenerative disorders. However, the limitations of using the compound in lab experiments include its potential toxicity and its limited solubility in aqueous solutions.
Zukünftige Richtungen
1-(3-Chloro-4-fluorophenyl)-3-(1-pyridin-2-ylethylamino)pyrrolidin-2-one has significant potential for further research and development. Some future directions that could be explored include the development of more potent analogs of the compound, the investigation of its potential applications in the treatment of other diseases, and the exploration of its potential as a diagnostic tool for various diseases. Additionally, further research could be conducted to elucidate the exact mechanism of action of the compound and its potential interactions with other drugs.
Synthesemethoden
The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-(1-pyridin-2-ylethylamino)pyrrolidin-2-one involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the reaction of 3-chloro-4-fluoroaniline with ethyl 2-oxocyclopentanecarboxylate in the presence of a base to yield 1-(3-chloro-4-fluorophenyl)-2-oxocyclopentanecarboxylic acid ethyl ester. The second step involves the conversion of the ester to the corresponding acid chloride, which is then reacted with 1-(2-pyridinyl)ethan-1-amine in the presence of a base to yield this compound.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloro-4-fluorophenyl)-3-(1-pyridin-2-ylethylamino)pyrrolidin-2-one has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against various enzymes, including cyclin-dependent kinases, glycogen synthase kinase 3β, and Aurora kinases. These enzymes play crucial roles in various cellular processes, including cell division, proliferation, and apoptosis. Therefore, the inhibition of these enzymes by this compound could have significant therapeutic implications in the treatment of various diseases, including cancer and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(1-pyridin-2-ylethylamino)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O/c1-11(15-4-2-3-8-20-15)21-16-7-9-22(17(16)23)12-5-6-14(19)13(18)10-12/h2-6,8,10-11,16,21H,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRSCLNRESJXPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC2CCN(C2=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-fluoro-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]pyridin-2-amine](/img/structure/B7641739.png)
![4-[[(3,5-difluorophenyl)methylamino]methyl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B7641751.png)

![5-cyclohexyl-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7641762.png)
![5-cyclohexyl-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7641773.png)

![Tert-butyl 5-[(2-methyloxolan-3-yl)amino]-2,3-dihydroindole-1-carboxylate](/img/structure/B7641781.png)

![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-propyl-1,3,4-oxadiazol-2-amine](/img/structure/B7641800.png)
![N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-5-propyl-1,3,4-oxadiazol-2-amine](/img/structure/B7641802.png)
![1-[4-(2,5-Dimethylthiophen-3-yl)butanoyl]piperidine-3-carboxylic acid](/img/structure/B7641814.png)
![2-[2-[[2-[2-(Trifluoromethyl)phenyl]acetyl]amino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B7641815.png)

![5-(2,2-dimethylpropyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7641836.png)